Sulindac sulfide

Catalog No.
S005328
CAS No.
32004-67-4
M.F
C20H17FO2S
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulindac sulfide

CAS Number

32004-67-4

Product Name

Sulindac sulfide

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO2S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Synonyms

(Z)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetic acid

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O

The exact mass of the compound 5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identity

5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid, also known as desoxynil, is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac []. Desoxynil lacks the sulfone group present in sulindac, and its biological activity has been the subject of some scientific research.

Inhibition of COX Enzymes

One area of investigation is desoxynil's potential to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. Studies have shown that desoxynil can inhibit COX-1 and COX-2 enzymes, though to a lesser extent than sulindac itself [].

Gastrointestinal Effects

A significant side effect of sulindac is gastrointestinal (GI) ulcers. Research suggests that desoxynil may be less likely to cause GI ulcers compared to sulindac []. This is because desoxynil is not metabolized to the same reactive intermediates that are thought to contribute to sulindac-induced ulcers.

Sulindac sulfide is an active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is classified as a prodrug, which means it is converted into its active form within the body. The chemical formula for sulindac sulfide is C20H17FO3SC_{20}H_{17}FO_3S, with a molar mass of approximately 356.41 g/mol. This compound has garnered attention due to its anti-inflammatory properties and potential applications in cancer prevention, particularly in colorectal cancer associated with familial adenomatous polyposis .

, primarily involving its conversion from sulindac through metabolic processes. In the liver, sulindac is reduced to sulindac sulfide, which can further be oxidized to sulindac sulfone. The primary reaction pathway involves the reversible reduction of the sulfoxide group to form the sulfide, which is crucial for its biological activity. Additionally, sulindac sulfide can participate in conjugation reactions, leading to the formation of glucuronides that facilitate its excretion .

Sulindac sulfide exhibits significant biological activity, primarily through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins that mediate inflammation and pain. This compound has been shown to possess anti-inflammatory effects comparable to other NSAIDs but with a potentially reduced gastrointestinal toxicity profile due to its enterohepatic circulation . Furthermore, sulindac sulfide has demonstrated properties that may inhibit the growth of polyps and precancerous lesions in the colon, suggesting a role in cancer prevention .

The synthesis of sulindac sulfide involves several steps:

  • Formation of Intermediate: The reaction between p-fluorobenzyl chloride and diethylmethyl malonate leads to an intermediate diester.
  • Saponification and Decarboxylation: The intermediate undergoes saponification followed by decarboxylation.
  • Cyclization: Polyphosphoric acid cyclization yields 5-fluoro-2-methyl-3-indanone.
  • Reformatsky Reaction: A Reformatsky reaction with zinc amalgam and bromoacetic ester produces carbinol.
  • Dehydration and Oxidation: Dehydration with tosic acid or through Knoevenagel condensation leads to indene, which is then oxidized to form sulindac sulfide .

Sulindac sulfide is primarily utilized for its anti-inflammatory properties in treating various conditions such as arthritis and other inflammatory diseases. Its unique ability to inhibit polyp growth makes it a candidate for colorectal cancer prevention strategies. Additionally, research indicates potential applications in modulating apoptotic pathways in cancer therapy by enhancing apoptosis when combined with certain ligands .

Studies have shown that sulindac sulfide interacts with various biological pathways beyond COX inhibition. It has been investigated for its effects on peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma, where derivatives of sulindac sulfide have been found to activate these receptors effectively. This activation may contribute to its anti-cancer properties by influencing lipid metabolism and cell proliferation pathways . Furthermore, interaction studies suggest that combining sulindac sulfide with tumor necrosis factor-related apoptosis-inducing ligand can enhance apoptosis in cancer cells .

Sulindac sulfide shares structural similarities and pharmacological profiles with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
IndomethacinNonsteroidal anti-inflammatory drugHigher gastrointestinal toxicity
DiclofenacNonsteroidal anti-inflammatory drugMore potent COX inhibition but higher side effects
CelecoxibSelective COX-2 inhibitorLess gastrointestinal toxicity but more selective
AspirinNonsteroidal anti-inflammatory drugIrreversible COX inhibition

Sulindac sulfide's unique characteristic lies in its ability to undergo enterohepatic circulation, potentially leading to fewer gastrointestinal side effects compared to other NSAIDs while also providing anticancer benefits through mechanisms not solely reliant on COX inhibition .

Sulindac sulfide represents the pharmacologically active metabolite of sulindac, formed through a complex series of biotransformation reactions. The metabolic conversion of sulindac to sulindac sulfide involves two primary pathways: reduction and oxidation reactions that occur through distinct enzymatic mechanisms [1] [2].

The reduction of sulindac to sulindac sulfide is catalyzed primarily by methionine sulfoxide reductase A (MSRA) in human tissues [3] [4]. This enzyme demonstrates stereospecific activity, with the S-epimer of sulindac being preferentially reduced by MSRA, while the R-epimer is reduced by methionine sulfoxide reductase B (MsrB) [5] [6]. The enzymatic reduction occurs in various tissues including liver, kidney, and brain, with tissue-specific expression patterns determining the overall biotransformation rate [3].

The oxidative pathway involves conversion of sulindac to sulindac sulfone through cytochrome P450 enzymes. The primary enzymes responsible for this oxidation include CYP1A1, CYP1A2, and CYP1B1 [6] [7]. The oxidation reaction is catalyzed by microsomal cytochrome P450 systems, with rat liver microsomes demonstrating differential oxidation rates for the R and S epimers of sulindac [6].

Metabolic studies have revealed that sulindac sulfide undergoes further biotransformation through several pathways. The compound can be reversibly oxidized back to sulindac or irreversibly oxidized to sulindac sulfone [2] [8]. Additional metabolic reactions include hydration of the benzylidene double bond and methyl hydroxylation [2]. The metabolites are subsequently conjugated with glucuronic acid to form acyl glucuronide conjugates that are excreted in urine [2].

The metabolic pathway demonstrates significant stereochemical preferences. The S-epimer of sulindac induces cytochrome P450 enzyme activity more effectively than the R-epimer, but the induced enzymes preferentially oxidize the R-epimer to the sulfone [6]. This selective induction results in differential plasma concentrations of metabolites, with the R-epimer showing higher conversion rates to the sulfone metabolite in vivo [6].

Chemical Synthesis Methodologies

The chemical synthesis of sulindac sulfide employs several established methodologies, with the most prominent approach involving the reduction of sulindac using specialized reducing agents. The primary synthetic route utilizes titanium tetrachloride and zinc dust in a carefully controlled reaction environment [9].

The optimized synthesis procedure involves the addition of titanium tetrachloride (1.0 M solution in dichloromethane, 8.4 mmol) to a suspension of zinc dust (1.1 g, 16.8 mmol) in tetrahydrofuran (20 mL) cooled in an ice-acetone bath [9]. The reaction mixture is stirred for 10 minutes to ensure proper activation of the reducing system. Sulindac (1.0 g, 2.8 mmol) suspended in dichloromethane (20 mL) is then added dropwise via syringe pump over 0.5 hours, and the resulting suspension is stirred for 2 hours while maintaining cooling conditions [9].

The reaction workup involves filtration through Celite followed by quenching with aqueous hydrochloric acid solution (3 N, 100 mL). The product is extracted with dichloromethane (3 × 60 mL), and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield sulindac sulfide as a yellow solid (952 mg, quantitative yield) [9].

Alternative synthetic approaches include the use of lithium aluminum hydride or sodium borohydride as reducing agents . These methods require inert atmosphere conditions to prevent oxidation of the sulfide product. Industrial production methods employ large-scale reduction processes with optimized reaction conditions to ensure high yield and purity .

The synthesis of structural analogs and derivatives involves modification of the basic synthetic approach. The preparation of 2'-desmethyl sulindac sulfide requires specialized brominated intermediates that are subsequently reduced using tributyltin hydride [11]. This methodology produces mixtures of E and Z isomers that require separation by reverse-phase high-performance liquid chromatography [11].

Structure Elucidation and Characterization Techniques

Sulindac sulfide structure determination employs multiple analytical techniques to confirm molecular structure and stereochemistry. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization, providing detailed information about the molecular framework and stereochemical configuration [9] [11].

The proton nuclear magnetic resonance spectrum of sulindac sulfide in deuterated chloroform displays characteristic signals at δ 7.44 (2H, doublet, J 8.2 Hz, aromatic protons CH-2',6'), 7.36 (1H, doublet of doublets, J 8.4, 5.3 Hz, CH-7), 7.29 (2H, doublet, J 8.2 Hz, CH-3',5'), and 7.15 (1H, singlet, benzylidene proton CH-α) [9]. The fluorine-containing aromatic protons appear at δ 6.88 (1H, doublet of doublets, J 8.9, 2.1 Hz, CH-6) and 6.58 (1H, doublet of doublet of doublets, J 8.9, 8.8, 2.1 Hz, CH-4) [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with characteristic signals at δ 175.3 (carboxyl carbon), 163.1 (quaternary carbon with fluorine coupling, J 246.1 Hz, C-5), and various aromatic carbon signals ranging from 110.7 to 146.2 ppm [9]. The sulfur-containing substituent appears at δ 15.4 (SCH3) with the indene methyl group at δ 10.6 (2-CH3) [9].

Fluorine-19 nuclear magnetic resonance spectroscopy confirms the presence of the fluorine substituent with a characteristic signal at δ -114.2 ppm [9]. Mass spectrometry analysis reveals the molecular ion peak at m/z 363 [M+Na]+ and provides high-resolution mass spectral data consistent with the molecular formula C20H17FO2S [9].

Infrared spectroscopy demonstrates characteristic absorption bands at 2926 cm⁻¹ (C-H stretching), 1702 cm⁻¹ (C=O stretching), and various aromatic vibrations at 1557, 1601, and 1491 cm⁻¹ [9]. The sulfide functional group exhibits characteristic absorptions at 1048 cm⁻¹ [9].

Stereochemical analysis reveals that sulindac sulfide exists in the Z-configuration across the benzylidene double bond [12] [11]. Nuclear Overhauser effect spectroscopy studies confirm this stereochemical assignment through spatial proximity interactions between specific protons [12].

Derivatization and Structural Modifications

Sulindac sulfide serves as a versatile scaffold for structural modifications aimed at enhancing biological activity or selectivity. The primary structural modifications focus on the benzylidene substituent, the indene ring system, and the carboxylic acid functionality [13] [12].

The systematic exploration of benzylidene ring modifications has revealed that polar substitutions, including sulfoxide and sulfone groups, eliminate biological activity [13]. Conversely, nonpolar and aromatic substitutions maintain or enhance activity. Bromo, alkynyl, azido, and methoxy substitutions yield derivatives with comparable activity to the parent compound [13].

The naphthalene-substituted derivative represents a particularly successful structural modification, demonstrating enhanced potency in peroxisome proliferator-activated receptor gamma activation assays [13]. This compound accommodates well in the binding site through favorable hydrophobic interactions with the large binding pocket [13].

Removal of the 2'-methyl group from the indene ring represents a significant structural modification that alters both biological activity and stereochemical properties [12]. The 2'-desmethyl derivative eliminates time-dependent cyclooxygenase inhibition and changes the benzylidene double bond geometry from Z to E configuration [12].

Amide derivatives of sulindac sulfide are synthesized using standard carbodiimide coupling reactions with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide [13]. These modifications allow for the introduction of various substituents while maintaining the core structural framework [13].

Hydrazide derivatives represent another class of structural modifications, incorporating various aromatic substitutions including nitro, dimethylamino, and halogen groups [14]. These derivatives demonstrate varying degrees of antioxidant, anti-inflammatory, and analgesic activities depending on the specific substitution pattern [14].

The sulfoximine derivatives represent a novel class of sulindac modifications where the sulfoxide group is replaced with a sulfoximine moiety [15]. These compounds are synthesized through enantioselective oxidation protocols using hydrogen peroxide and chiral auxiliaries [15].

Stereochemical Considerations in Synthesis

The stereochemical complexity of sulindac sulfide synthesis presents significant challenges that require careful consideration of reaction conditions and product isolation. The compound contains multiple stereochemical elements, including the sulfur center chirality and the benzylidene double bond geometry [5] [6] [11].

The sulfur atom in sulindac sulfide represents a prochiral center that can exist in either R or S configuration following oxidation to the sulfoxide [5] [6]. The stereochemical outcome of the reduction reaction depends on the specific reducing agent and reaction conditions employed. Methionine sulfoxide reductase A demonstrates stereospecific reduction of the S-epimer, while methionine sulfoxide reductase B reduces the R-epimer [5] [6].

The benzylidene double bond exists predominantly in the Z-configuration in sulindac sulfide, which contrasts with the E-configuration observed in desmethyl derivatives [12] [11]. This stereochemical difference significantly impacts biological activity, with the Z-isomer demonstrating superior cyclooxygenase inhibition compared to the E-isomer [11].

Photoisomerization studies reveal that the Z-isomer can undergo conversion to the E-isomer upon exposure to natural light, establishing an equilibrium ratio of approximately 70:30 (E:Z) after ten hours of illumination [11]. This photochemical interconversion requires careful handling and storage conditions to maintain stereochemical integrity [11].

The synthesis of stereochemically pure sulindac sulfide requires the use of specialized synthetic approaches. The bromoindene methodology allows for the selective preparation of the Z-isomer through controlled debromination reactions [11]. The bromide substituent serves as a temporary steric directing group that influences the stereochemical outcome of the condensation reaction [11].

Asymmetric synthesis approaches utilize chiral titanium complexes with diethyl tartrate ligands to achieve enantioselective oxidation of sulfide precursors [16]. These methods enable the preparation of enantiomerically enriched sulindac derivatives with high stereochemical purity [16].

The stereochemical analysis of synthetic products requires sophisticated analytical techniques including nuclear Overhauser effect spectroscopy and chiral high-performance liquid chromatography. The separation of stereoisomers is achieved using specialized chromatographic phases, including phenyl-hexyl columns that provide enhanced resolution for geometric isomers [11].

Chromatographic Separation Techniques

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most extensively utilized analytical technique for sulindac sulfide determination across various biological matrices. Multiple methodological approaches have been developed, each optimized for specific analytical requirements and sample types.

Reverse-phase chromatographic systems utilizing carbon eighteen stationary phases have demonstrated exceptional performance for sulindac sulfide analysis [1]. The methodology employs gradient elution with acetonitrile and water mobile phase systems, achieving complete separation of sulindac sulfide from its parent compound and sulfone metabolite within ten minutes. Detection wavelengths optimized at three hundred thirty nanometers provide adequate sensitivity for quantitative determinations in serum and plasma matrices [1].

Radial compression chromatography has proven particularly effective for simultaneous determination of sulindac and its metabolites in complex biological matrices [2]. This technique utilizes reverse-phase separation with gradient elution and ultraviolet detection, enabling quantification of sulindac sulfide in plasma at concentrations as low as two hundred fifty micrograms per milliliter with mean coefficient of variation values of six point zero plus or minus two point nine percent [2]. The methodology demonstrates exceptional versatility, successfully analyzing sulindac sulfide in plasma, urine, bile, and gastric fluid samples [2].

Nitrile stationary phase systems have been successfully implemented for rapid analysis of sulindac metabolites in serum samples [1]. The isocratic elution procedure achieves separation of sulindac sulfide and related compounds in less than ten minutes, providing excellent resolution and peak shape characteristics suitable for routine analytical applications [1].

Advanced sub-two micrometer particle technology has enabled significant improvements in separation efficiency and analysis time [3]. These systems achieve optimal separation of sulindac and its three related impurities, including sulindac sulfide, in six minutes compared to eighteen minutes required by conventional methods [3]. The optimized conditions eliminate chloroform from the mobile phase while maintaining superior separation performance [3].

MethodColumnMobile PhaseDetectionRun TimeMatrix
Reverse-phase HPLC with C18 columnC18 column (4.6 × 250 mm)Acetonitrile and water gradientUV detection at 330 nm<10 minutesSerum/plasma
Reverse-phase radial compression chromatographyRadial compression columnGradient elutionUV detectionVariablePlasma, urine, bile, gastric fluid
Nitrile stationary phaseNitrile stationary phaseIsocratic elutionUV detection<10 minutesSerum
Sub-2 μm column HPLCSub-2 μm columnBinary mobile phaseUV detection6 minutesPharmaceutical

Ultra-Performance Liquid Chromatography

Ultra-Performance Liquid Chromatography technology has revolutionized sulindac sulfide analysis through enhanced resolution, reduced analysis times, and improved sensitivity compared to conventional High-Performance Liquid Chromatography systems.

Waters Acquity Ultra-Performance Liquid Chromatography systems equipped with bridged ethylsiloxane hybrid carbon eighteen columns (two point one by fifty millimeters, one point seven micrometers) have demonstrated exceptional performance for simultaneous determination of sulindac, sulindac sulfide, and sulindac sulfone in human plasma [4]. The gradient elution system utilizes ammonium formate buffer containing one percent acetic acid and acetonitrile, achieving complete chromatographic separation within five minutes [4]. Photo-diode array detection at three hundred twenty-eight nanometers provides excellent selectivity and sensitivity for pharmacokinetic applications [4].

The validated Ultra-Performance Liquid Chromatography method successfully supports pharmacokinetic studies in healthy subjects, demonstrating good linearity within established test ranges [4]. Liquid-liquid extraction with dichloromethane efficiently removes sulindac sulfide from human plasma matrices, enabling reliable quantification for bioavailability and pharmacokinetic parameter determination [4].

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry has proven invaluable for comprehensive metabolite profiling in biological systems [5]. The methodology achieves lower limits of quantification of thirty nanograms per milliliter or less for sulindac sulfide using positive and negative electrospray ionization modes [5]. Selected reaction monitoring transitions at mass-to-charge ratio three hundred forty-one to two hundred thirty-four provide specific detection of sulindac sulfide in complex biological matrices [5].

MethodColumnMobile PhaseDetectionRun TimeMatrix
UPLC-PDA gradient methodWaters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)Ammonium formate buffer (20 mM) + 1% acetic acid/acetonitrile gradientPDA at 328 nm5 minutesHuman plasma
UPLC with tandem MSLuna C8 column (50 × 2 mm, 3 μ)Acetonitrile and water gradientMass spectrometryVariablePlasma, liver homogenates
Acquity UPLC systemWaters Acquity UPLC BEH C18Gradient elutionPDA detection5 minutesHuman plasma

Radial Compression Chromatography

Radial compression chromatography represents a specialized high-performance liquid chromatographic technique that has demonstrated particular utility for sulindac sulfide analysis in diverse biological matrices. This methodology utilizes unique column design principles that enable efficient separation while maintaining excellent reproducibility and sensitivity.

The technique employs reverse-phase separation mechanisms with gradient elution protocols specifically optimized for sulindac and its metabolites [2]. Ultraviolet detection systems provide reliable quantification capabilities, enabling determination of sulindac sulfide concentrations in plasma samples at levels as low as two hundred fifty micrograms per milliliter [2]. The methodology achieves mean coefficient of variation values of six point zero plus or minus two point nine percent for plasma determinations, demonstrating excellent precision characteristics [2].

Radial compression chromatography exhibits exceptional versatility in matrix compatibility, successfully analyzing sulindac sulfide in plasma, urine, bile, and gastric fluid samples [2]. This broad matrix applicability makes the technique particularly valuable for comprehensive pharmacokinetic and metabolic studies requiring analysis across multiple biological compartments [2].

The linear elution gradient methodology has been specifically developed for simultaneous analysis of sulindac, sulindac sulfone, and sulindac sulfide, providing complete separation of all three compounds within a single analytical run [2]. This comprehensive approach enables efficient monitoring of parent drug and metabolite concentrations in pharmacokinetic investigations [2].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy has emerged as a powerful analytical tool for sulindac sulfide characterization, providing detailed structural information and enabling investigation of molecular interactions in solution.

Fluorine-nineteen Nuclear Magnetic Resonance spectroscopy has proven particularly valuable for sulindac sulfide analysis due to the presence of a fluorine atom in the molecular structure [6]. Direct binding studies with retinoid X receptor alpha protein demonstrate specific interaction through signal intensity suppression when sulindac sulfide is incubated with receptor ligand-binding domain [6]. The methodology utilizes one hundred micromolar sulindac concentrations with ten micromolar retinoid X receptor alpha ligand-binding domain, providing definitive confirmation of direct protein-ligand binding interactions [6].

Proton Nuclear Magnetic Resonance spectroscopy using nitrogen-fifteen labeled protein solutions enables detailed chemical shift perturbation experiments [7]. These studies reveal specific binding regions within target proteins, demonstrating that sulindac sulfide interacts with dishevelled protein domains between alpha helix B and beta strand B structures [7]. The technique provides valuable mechanistic insights into sulindac sulfide binding modes and protein conformational changes upon ligand interaction [7].

Carbon-thirteen Nuclear Magnetic Resonance spectroscopy serves as an essential tool for structural characterization and identification of sulindac sulfide and related compounds [8]. The methodology provides detailed information about carbon framework connectivity and electronic environments, enabling unambiguous identification of metabolites and confirmation of chemical structures [8].

Chemical shift perturbation experiments utilizing Nuclear Magnetic Resonance spectroscopy have demonstrated that sulindac sulfide binds to the same protein region as native ligands, confirming competitive binding mechanisms [7]. These findings provide crucial information about sulindac sulfide mechanism of action and potential therapeutic targets [7].

TechniqueApplicationConditionsInformation Obtained
19F NMR spectroscopyDirect binding studies with RXRα protein100 μM sulindac with 10 μM RXRα LBDDirect protein-ligand binding confirmation
1H NMR spectroscopyChemical shift perturbation experiments15N-labeled protein solutionsProtein-ligand interaction mapping
13C NMR spectroscopyStructural characterizationStandard NMR conditionsStructural identification

Mass Spectrometry Applications

Mass spectrometry represents the gold standard for sulindac sulfide identification and quantification, offering unparalleled selectivity and sensitivity for analytical determinations across diverse sample matrices.

Liquid chromatography coupled with tandem mass spectrometry using electrospray ionization has become the preferred methodology for sulindac sulfide analysis in biological samples [5]. The technique achieves lower limits of quantification of thirty nanograms per milliliter or less for all forms of sulindac metabolites using both positive and negative ionization modes [5]. Selected reaction monitoring transitions provide exceptional specificity, with sulindac sulfide monitored at mass-to-charge ratio three hundred forty-one to two hundred thirty-four in positive mode and two hundred ninety-five to two hundred eighty in negative mode [5].

High-performance liquid chromatography-tandem mass spectrometry systems have been successfully developed for simultaneous quantification of sulindac and its metabolites in serum and nipple aspirate fluid [9]. The methodology employs Luna carbon eight columns with gradient elution and electrospray ionization in positive polarity mode [9]. Selected reaction monitoring transition mass-to-charge ratio three hundred forty-one to two hundred thirty-three provides specific detection of sulindac sulfide with excellent sensitivity for pharmacokinetic applications [9].

Isotope dilution mass spectrometry techniques have been implemented for highly accurate quantification of sulindac sulfide in plasma and urine samples [10]. The methodology utilizes tritium-labeled sulindac sulfide as internal standard, achieving detection limits of five hundred nanograms per sample [10]. Radioimmunoassay displacement techniques combined with mass spectrometric detection enable differential analysis of sulindac, sulindac sulfide, and sulindac sulfone without prior chromatographic separation [10].

Advanced mass spectrometric fragmentation studies have elucidated characteristic fragmentation patterns for sulindac sulfide, enabling confident identification in complex biological matrices [11]. The technique provides structural confirmation through specific fragment ion patterns that distinguish sulindac sulfide from related compounds and potential metabolites [11].

MethodIonizationMass TransitionsDetection LimitMatrix
LC-MS/MS with ESIElectrospray ionization (positive and negative)m/z 341→234 (sulindac sulfide)30 ng/mL or lessPlasma, liver, GI, fecal samples
HPLC-tandem MSElectrospray ionization (positive)m/z 341→233 (sulindac sulfide)VariableSerum, NAF
Liquid scintillation MSIsotope dilutionVarious transitions500 ng/samplePlasma, urine

Ultraviolet Spectrophotometric Analysis

Ultraviolet spectrophotometric analysis provides essential characterization data for sulindac sulfide and serves as the primary detection method for most chromatographic applications.

Comprehensive ultraviolet-visible spectroscopic characterization reveals characteristic absorption maxima for sulindac sulfide at specific wavelengths [12]. The compound exhibits primary absorption peaks at two hundred three, two hundred fifty-eight, three hundred forty-one, and three hundred forty-seven nanometers, providing multiple options for analytical detection [12]. These wavelength characteristics enable selective monitoring and quantification in chromatographic systems [12].

Spectrophotometric analysis across the two hundred to eight hundred nanometer range provides complete absorption profiles for sulindac sulfide [13]. The methodology enables comprehensive characterization of electronic transitions and chromophoric properties essential for method development and optimization [13]. Detailed spectroscopic properties guide selection of optimal detection wavelengths for specific analytical applications [13].

Ultraviolet detection systems integrated with high-performance liquid chromatography enable routine quantitative analysis of sulindac sulfide in various sample matrices [14]. Detection at two hundred twenty-six, two hundred fifty-eight, two hundred eighty-six, and three hundred twenty-nine nanometers provides excellent sensitivity and selectivity for pharmaceutical and biological applications [14].

Advanced spectrophotometric techniques have been employed to study molecular interactions and binding phenomena involving sulindac sulfide [13]. These investigations provide valuable insights into electronic structure changes upon complex formation and enable characterization of binding constants and thermodynamic parameters [13].

Wavelength RangeDetection MethodApplicationSample Type
200-800 nmUV-Vis spectrophotometryGeneral characterizationSolutions
203, 258, 341, 347 nmUV detection (HPLC)Chromatographic detectionChromatographic eluent
226, 258, 286, 329 nmUV spectrophotometric analysisAnalytical determinationVarious matrices

Pharmacokinetic Analytical Methods

Plasma Concentration Determination

Plasma concentration determination of sulindac sulfide requires sophisticated analytical methodologies capable of achieving the sensitivity and specificity necessary for pharmacokinetic investigations in human subjects.

Ultra-Performance Liquid Chromatography with photo-diode array detection has been extensively validated for sulindac sulfide quantification in human plasma samples [4]. The methodology utilizes liquid-liquid extraction with dichloromethane to efficiently isolate sulindac sulfide from plasma matrices [4]. Gradient elution on Waters Acquity bridged ethylsiloxane hybrid carbon eighteen columns achieves complete separation within five minutes, enabling high-throughput analysis for clinical studies [4].

Comprehensive validation studies demonstrate excellent analytical performance characteristics for plasma concentration determinations [15]. Lower limits of quantification achieve eight hundred thirteen point four nanograms per milliliter for sulindac, nine hundred eighteen point eight nanograms per milliliter for sulindac sulfide, and eight hundred fifteen point six nanograms per milliliter for sulindac sulfone [15]. Extraction efficiencies exceed seventy-five percent for all three analytes, ensuring reliable recovery from plasma matrices [15].

Advanced liquid chromatography-tandem mass spectrometry systems have been developed for ultra-sensitive determination of sulindac sulfide in plasma samples [5]. The methodology achieves lower limits of quantification of thirty nanograms per milliliter or less using optimized sample preparation and detection protocols [5]. Analytical reproducibility demonstrates precision values of plus or minus twelve percent across the calibrated concentration range [5].

Protein precipitation techniques using acetonitrile enable efficient sample preparation for plasma analysis [16]. The methodology utilizes ninety-six-well plate formats to achieve high sample throughput suitable for large-scale pharmacokinetic studies [16]. Standard curves demonstrate linearity with correlation coefficients greater than zero point nine nine across specified concentration ranges [16].

MatrixExtraction MethodDetection TechniqueLower LimitApplication
Human plasmaLiquid-liquid extraction with dichloromethaneUPLC-PDA at 328 nmVariablePharmacokinetic studies in healthy subjects
Rat liver homogenatesAcetonitrile extractionLC-MS/MS30 ng/mL or lessMetabolite detection in biological matrices
Nipple aspirate fluidLiquid-liquid extraction with ethyl acetate:hexaneHPLC-tandem MSVariableBreast tissue distribution studies
Human serumAcetonitrile extractionHPLC-UV0.25 μg/mLSerum concentration determination

Metabolite Detection in Biological Matrices

Comprehensive metabolite detection requires analytical methodologies capable of identifying and quantifying sulindac sulfide across diverse biological matrices encountered in pharmacokinetic and metabolic studies.

Advanced liquid chromatography-mass spectrometry systems enable simultaneous detection of sulindac sulfide in plasma, liver homogenates, gastrointestinal tract, and fecal samples [5]. The methodology utilizes acetonitrile extraction followed by ultra-performance liquid chromatography separation and tandem mass spectrometric detection [5]. Multiple reaction monitoring of specific mass transitions provides unambiguous identification of sulindac sulfide in complex biological matrices [5].

Specialized analytical protocols have been developed for sulindac sulfide detection in mammary tissue using nipple aspirate fluid as a surrogate marker [9]. High-performance liquid chromatography-tandem mass spectrometry with electrospray ionization enables sensitive detection of sulindac sulfide partitioning to breast tissue [9]. The methodology successfully demonstrates tissue distribution characteristics essential for chemoprevention studies [9].

Comprehensive matrix compatibility studies demonstrate successful sulindac sulfide detection across multiple biological compartments [2]. Radial compression chromatography with ultraviolet detection enables quantification in plasma, urine, bile, and gastric fluid samples [2]. Mean coefficient of variation values of five point five plus or minus one point nine percent for concentrations above five hundred nanograms per milliliter demonstrate excellent precision across diverse matrices [2].

Isotope dilution methodologies provide highly accurate quantification of sulindac sulfide in plasma and urine samples using liquid scintillation counting techniques [10]. Tritium-labeled internal standards serve as recovery markers and enable correction for matrix effects and extraction losses [10]. The methodology achieves detection limits of five hundred nanograms per sample across multiple biological matrices [10].

Advanced sample preparation techniques optimize sulindac sulfide recovery from complex biological matrices [8]. Enzymatic reduction protocols enable specific generation of sulindac sulfide from sulindac using methionine sulfoxide reductase systems [8]. High-performance liquid chromatography analysis with carbon eighteen stationary phases provides excellent separation and quantification capabilities [8].

Method Validation Parameters and Criteria

Comprehensive method validation ensures analytical procedures meet stringent criteria for accuracy, precision, specificity, and reliability required for pharmaceutical and clinical applications.

Precision studies demonstrate excellent reproducibility for sulindac sulfide analytical methods across multiple concentration levels [16]. Intraday precision values range from one point three to two point two percent coefficient of variation, while interday precision achieves two point five to four point three percent coefficient of variation [16] [15]. These precision characteristics meet or exceed international guidelines for bioanalytical method validation [16].

Accuracy determinations consistently demonstrate excellent recovery characteristics for sulindac sulfide analytical methods [17]. Accuracy values range from zero point eight to two point eight percent deviation from theoretical concentrations across multiple validation studies [17]. Quality control samples demonstrate between-day coefficients of variation ranging from one point three to two point two percent, confirming excellent method reliability [16].

Linearity studies establish broad dynamic ranges suitable for diverse analytical applications [18]. Calibration curves demonstrate linearity over concentration ranges of zero point five to two hundred fifty nanograms per milliliter for sulindac sulfide in nipple aspirate fluid samples [18]. Linear correlation coefficients consistently exceed zero point nine nine, confirming excellent linearity characteristics [16].

Recovery studies demonstrate consistent extraction efficiency across multiple biological matrices [15]. Analytical recoveries for sulindac sulfide range from eighty-five to one hundred ten percent across diverse sample types [15]. Extraction efficiencies consistently exceed seventy-five percent for all analytical methods, ensuring reliable quantification [15].

Stability studies confirm sulindac sulfide remains chemically stable under standard analytical conditions [12] [14]. The compound demonstrates stability in organic solvents including dimethyl sulfoxide, ethanol, and dimethyl formamide [12]. Long-term stability exceeds four years when stored under appropriate conditions, ensuring reliability for routine analytical applications [12].

ParameterSulindac ValuesSulindac Sulfide ValuesSulindac Sulfone Values
Precision (Intraday)1.3-2.2% CV<15% CV<15% CV
Precision (Interday)2.3-5.6% CV2.5-4.3% CV2.3-5.6% CV
Accuracy1.6-4.5%0.8-2.8%1.4-5.3%
Linearity Range0.05-104.1 μg/mL0.5-250 ng/mL (NAF)5-250 ng/mL
Recovery85-110%>75% extraction efficiency85-110%
StabilityStable under analytical conditionsStable in organic solventsStable under analytical conditions

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.09332912 g/mol

Monoisotopic Mass

340.09332912 g/mol

Heavy Atom Count

24

UNII

6UVA8S2DEY

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

32004-67-4

Dates

Last modified: 09-13-2023

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